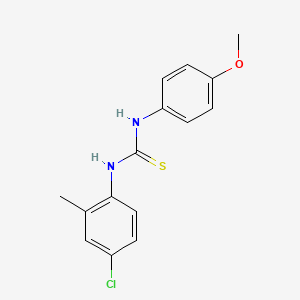
N-(5-chloro-2-methylphenyl)-4-(4-methoxy-2-methylphenyl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-chloro-2-methylphenyl)-4-(4-methoxy-2-methylphenyl)butanamide, also known as BML-190, is a selective antagonist of the cannabinoid CB2 receptor. It was first synthesized in 2000 by researchers at the University of Aberdeen, Scotland. Since then, it has been used extensively in scientific research to investigate the role of the CB2 receptor in various physiological and pathological processes.
Wirkmechanismus
N-(5-chloro-2-methylphenyl)-4-(4-methoxy-2-methylphenyl)butanamide acts as a selective antagonist of the CB2 receptor, which is primarily expressed in immune cells. By blocking the CB2 receptor, N-(5-chloro-2-methylphenyl)-4-(4-methoxy-2-methylphenyl)butanamide inhibits the activation of immune cells and reduces the production of pro-inflammatory cytokines, leading to an overall anti-inflammatory effect.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory effects, N-(5-chloro-2-methylphenyl)-4-(4-methoxy-2-methylphenyl)butanamide has also been shown to have other biochemical and physiological effects. It has been reported to have analgesic effects in animal models of pain, and has been shown to inhibit the growth and metastasis of cancer cells in vitro and in vivo.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(5-chloro-2-methylphenyl)-4-(4-methoxy-2-methylphenyl)butanamide in lab experiments is its selectivity for the CB2 receptor, which allows for specific investigation of the role of this receptor in various physiological and pathological processes. However, one limitation of using N-(5-chloro-2-methylphenyl)-4-(4-methoxy-2-methylphenyl)butanamide is its relatively low potency compared to other CB2 receptor antagonists, which may require higher concentrations to achieve the desired effect.
Zukünftige Richtungen
There are several potential future directions for research using N-(5-chloro-2-methylphenyl)-4-(4-methoxy-2-methylphenyl)butanamide. One area of interest is the role of the CB2 receptor in neuroinflammation and neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another potential direction is the use of N-(5-chloro-2-methylphenyl)-4-(4-methoxy-2-methylphenyl)butanamide as a therapeutic agent for immune-related diseases, either alone or in combination with other drugs. Finally, further investigation into the anti-cancer effects of N-(5-chloro-2-methylphenyl)-4-(4-methoxy-2-methylphenyl)butanamide may lead to the development of new cancer treatments.
Synthesemethoden
The synthesis of N-(5-chloro-2-methylphenyl)-4-(4-methoxy-2-methylphenyl)butanamide involves several steps, starting with the reaction of 5-chloro-2-methylphenylamine with 4-methoxy-2-methylbenzoyl chloride to form the intermediate 4-(4-methoxy-2-methylphenyl)-N-(5-chloro-2-methylphenyl)benzamide. This intermediate is then reacted with butyric anhydride to form the final product, N-(5-chloro-2-methylphenyl)-4-(4-methoxy-2-methylphenyl)butanamide.
Wissenschaftliche Forschungsanwendungen
N-(5-chloro-2-methylphenyl)-4-(4-methoxy-2-methylphenyl)butanamide has been used in a wide range of scientific research, particularly in the field of immunology. It has been shown to have anti-inflammatory and immunomodulatory effects, and has been used to investigate the role of the CB2 receptor in various immune-related diseases, such as rheumatoid arthritis, multiple sclerosis, and inflammatory bowel disease.
Eigenschaften
IUPAC Name |
N-(5-chloro-2-methylphenyl)-4-(4-methoxy-2-methylphenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClNO2/c1-13-7-9-16(20)12-18(13)21-19(22)6-4-5-15-8-10-17(23-3)11-14(15)2/h7-12H,4-6H2,1-3H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGVWWRPRRNAVQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)CCCC2=C(C=C(C=C2)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-2-methylphenyl)-4-(4-methoxy-2-methylphenyl)butanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-cyclohexyl-4-fluoro-N-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}benzenesulfonamide](/img/structure/B5753534.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-2-(3,5-dimethyl-4-isoxazolyl)acetamide](/img/structure/B5753556.png)
![1-[1-allyl-6-methyl-4-(4-methyl-1-piperazinyl)-2-thioxo-1,2-dihydro-5-pyrimidinyl]ethanone](/img/structure/B5753574.png)
![2-[(benzylamino)methyl]-4-bromophenol](/img/structure/B5753578.png)


![N'-[(3-bromobenzoyl)oxy]-2-(3,4-dichlorophenyl)ethanimidamide](/img/structure/B5753599.png)
![ethyl 5-(3-nitrophenyl)-4,6-dioxo-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B5753601.png)
![N-{2-[(3-cyclopentylpropanoyl)amino]phenyl}butanamide](/img/structure/B5753608.png)

![N-[5-(3,4-dimethylphenyl)-1,3,4-thiadiazol-2-yl]-2-methylbenzamide](/img/structure/B5753623.png)
![N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B5753636.png)
![2-methoxy-4-(2-{[2-nitro-4-(1,1,3,3-tetramethylbutyl)phenoxy]acetyl}carbonohydrazonoyl)phenyl 3,4,5-trimethoxybenzoate](/img/structure/B5753641.png)
